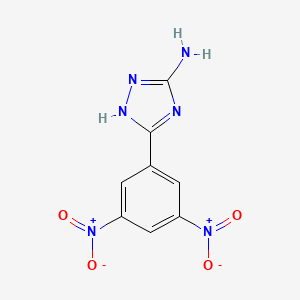![molecular formula C16H14N2O3 B3839622 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one
Descripción general
Descripción
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one, also known as MNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
The mechanism of action of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one inhibits the activity of COX enzymes in a dose-dependent manner. It has also been shown to reduce the production of nitric oxide and tumor necrosis factor-alpha, which are involved in the inflammatory response. In vivo studies have shown that 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has analgesic and antipyretic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has some limitations as well. It is toxic and should be handled with care. It is also relatively expensive compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one. One direction is to study its potential use as an anticancer agent. Another direction is to study its mechanism of action in more detail. It would also be interesting to study the effect of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one on other inflammatory mediators such as interleukins and chemokines. Finally, it would be interesting to study the potential use of 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs for the treatment of inflammation and cancer.
Conclusion:
In conclusion, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. It has anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use as an anticancer agent. 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one is relatively easy to synthesize and purify, but it is toxic and relatively expensive. There are several future directions for research on 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one, including studying its mechanism of action in more detail and its potential use in combination with other drugs.
Aplicaciones Científicas De Investigación
3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been used as a fungicide and insecticide. In material science, 3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one has been used as a precursor for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(E)-3-(2-methyl-4-nitroanilino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-11-14(18(20)21)7-8-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORBVYWNXBYDSU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-4-nitroanilino)-1-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
methanone](/img/structure/B3839568.png)
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)



![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)



![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)